Glycyrrhizin

Descripción general

Descripción

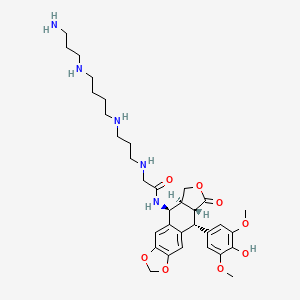

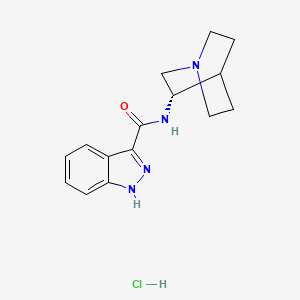

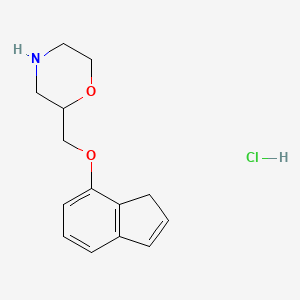

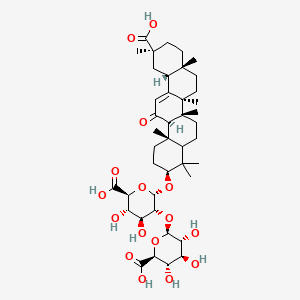

Glycyrrhizin, also known as glycyrrhizic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone . It’s a triterpenoid saponin that is the glucosiduronide derivative of 3beta-hydroxy-11-oxoolean-12-en-30-oic acid .

Synthesis Analysis

Glycyrrhizin biosynthesis involves several enzymes, including cytochrome P450s and glycosyltransferases . A study identified 16 enzymes of the 18 total steps of the glycyrrhizin skeleton synthesis pathway . Another study revealed differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots .

Molecular Structure Analysis

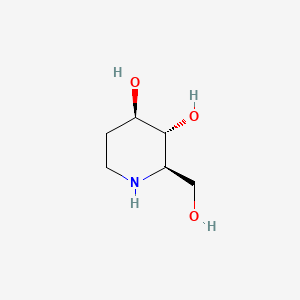

The molecular formula of Glycyrrhizin is C42H62O16 . The structure of Glycyrrhizin has been analyzed using spectroscopic and molecular dynamics characterization . Further studies have been conducted to understand the flavonoid and triterpenoid synthesis in Glycyrrhiza uralensis .

Chemical Reactions Analysis

After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .

Physical And Chemical Properties Analysis

Glycyrrhizin has a molar mass of 822.942 g·mol−1 . It is soluble in water at 1–10 mg/mL (20 °C) . More detailed physicochemical characterization of Glycyrrhizin can be found in various studies .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Glycyrrhizin (GLY) has been found to exhibit a broad spectrum of antibacterial activity . It inhibits the growth of bacteria by targeting bacterial enzymes, impacting cell membrane formation, and altering membrane permeability . Furthermore, GLY can bolster host immunity by activating pertinent immune pathways, thereby enhancing pathogen clearance .

Antiviral Activity

GLY has been recognized for its antiviral properties . It can reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells . The synthesis of glycyrrhizic acid derivatives plays a principal role in treating influenza viruses depending on the ester group and chemical structure of the amino acid residue .

Antitumor Activity

GLY has been reported to have antitumor properties . It’s being used in clinical practice for its potential in cancer treatment .

Anti-inflammatory Activity

GLY is known for its anti-inflammatory effects . It serves as a widely utilized therapeutic agent in clinical practice for its potential in treating various inflammatory conditions .

Immunomodulatory Activity

GLY has immunomodulatory properties . It can bolster host immunity by activating pertinent immune pathways, thereby enhancing pathogen clearance .

Liver Protection

GLY has been found to have liver protection effects . It’s being used in clinical practice for its potential in treating various liver conditions .

Intestinal Environment Maintenance

GLY is known for its role in maintaining the intestinal environment . It’s being used in clinical practice for its potential in treating various intestinal conditions .

Mecanismo De Acción

Target of Action

Glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra , has been found to interact with several targets. One of the primary targets of glycyrrhizin is the mitogen-activated protein kinase 3 (MAPK3) . This protein plays a crucial role in various cellular functions, including cell growth, differentiation, and response to inflammatory signals .

Mode of Action

Glycyrrhizin interacts with its targets, leading to a series of changes at the molecular level. For instance, it has been found to inhibit the activity of the Hmgb1 and NF-κB signaling pathways . These pathways play a significant role in the regulation of inflammatory responses. By attenuating their activity, glycyrrhizin can exert anti-inflammatory effects . Additionally, glycyrrhizin induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), thereby inhibiting cancer cell metastasis and proliferation .

Biochemical Pathways

Glycyrrhizin affects several biochemical pathways. It is involved in the glycyrrhizin biosynthesis pathway , where it is converted from an intermediate beta-amyrin compound . Glycyrrhizin also influences the MAPK/STAT3/AKT signaling pathway , which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver . This metabolite circulates in the bloodstream. Its oral bioavailability is poor, and most of it is eliminated by bile and only a minor part (031–067%) by urine .

Result of Action

The action of glycyrrhizin at the molecular and cellular levels leads to several effects. It has been found to increase the elasticity of human erythrocyte membranes and slow down the process of hemolysis . Glycyrrhizin can also reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells .

Action Environment

Environmental factors can significantly influence the action of glycyrrhizin. Studies have shown that different environmental conditions can dramatically influence the production of secondary metabolites and antioxidant capacity of G. glabra . Moreover, the effects of glycyrrhizin on radical particles produced when exposed to UV radiation have also been studied .

Direcciones Futuras

Recent advances in the pharmacological activities of Glycyrrhizin suggest its potential as a natural alternative for current therapy to exterminate new emerging disorders with mild side effects . The focus of future research is on the molecular mechanism of licorice extracts and their pharmacologic activities . There is also interest in developing novel analogs and nano-formulations of these compounds to overcome their low bioavailability and poor aqueous solubility .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-QWBHMCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047006 | |

| Record name | Glycyrrhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] | |

| Record name | Glycyrrhizin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200 ºC | |

| Record name | Glycyrrhizic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Easily soluble in hot water, Freely sol in hot water, alcohol; practically insol in ether, SLIGHTLY SOL IN ETHER | |

| Record name | Glycyrrhizic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCYRRHIZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Glycyrrhizic acid can be found in the alpha and beta forms. The alpha form is predominant in the liver and duodenum and thus, it is thought that the anti-inflammatory liver effect of this drug are mainly due to the action of this isomer. Glycyrrhizic acid anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3. It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals. Some studies have shown a glycyrrhizic-driven inhibition of CD4+ T cell proliferation via JNK, ERK and PI3K/AKT. The antiviral activity of glycyrrhizic acid includes the inhibition of viral replication and immune regulation. The antiviral activity of glycyrrhizic acid seems to be of a broad spectrum and be able to cover several different viral types such as vaccinia virus, herpes simplex virus, Newcastle disease virus and vesicular stomatitis virus. The effect of glycyrrhizic acid on metabolism is thought to be related to its inhibitory activity towards 11-beta-hydroxysteroid dehydrogenase type 1 which in turn decreases the activity of hexose-6-phosphate dehydrogenase. On the other hand, some studies have shown a potential lipoprotein lipase induction in non-hepatic tissues and thus it is suggested to enhance dyslipidemic conditions., GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. | |

| Record name | Glycyrrhizic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCYRRHIZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Glycyrrhizin | |

Color/Form |

Crystals from glacial acetic acid, PLATES OR PRISMS FROM ACETIC ACID | |

CAS RN |

1405-86-3 | |

| Record name | Glycyrrhizic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrrhizin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyrrhizic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycyrrhizin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycyrrhizic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYRRHIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FO62043WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCYRRHIZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220 °C decomposes | |

| Record name | Glycyrrhizic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCYRRHIZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

- A: Glycyrrhizin exhibits anti-inflammatory effects by inhibiting the high mobility group box-1 protein (HMGB1) and its receptors, RAGE and TLR4. This, in turn, suppresses downstream signaling pathways such as NF-κB, JNK, and ERK1/2, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]

A: Glycyrrhizin has been shown to upregulate SIRT1 expression, which subsequently inhibits STAT3 phosphorylation and acetylation. This modulation of the SIRT1-STAT3 axis contributes to the suppression of keratinocyte proliferation and the production of pro-inflammatory cytokines, thus ameliorating psoriasis symptoms. []

- A: The sugar moiety of glycyrrhizin, composed of two glucuronic acids, is responsible for its sweet taste and contributes to reducing its side effects compared to its aglycone, glycyrrhetinic acid. []

A: Glycyrrhizin exists as two isomers, 18α and 18β. Research suggests that the α-isomer might be safer due to lower systemic exposure to the active metabolites, glycyrrhetinic acid and 3-monoglucuronyl-glycyrrhetinic acid, which are associated with pseudoaldosteronism. []

- A: Liposomal encapsulation is one strategy being explored to improve glycyrrhizin delivery and target specific tissues, enhancing its therapeutic efficacy and potentially minimizing side effects. []

- A: High-performance liquid chromatography (HPLC) coupled with UV detection is the most frequently used technique for quantifying glycyrrhizin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. [, , , ]

A: Besides HPLC, researchers have explored high-performance thin-layer chromatography (HPTLC) for quantifying glycyrrhizin in herbal formulations, demonstrating its potential as a simple and cost-effective analytical tool. [, ]

A: Pressurized liquid extraction (PLE) using methanol as solvent has been shown to be an efficient method for extracting glycyrrhizin from licorice root, offering advantages over traditional extraction techniques like ultrasonication. []

- A: While the provided research does not delve into detailed dissolution studies, it highlights the challenge of glycyrrhizin's tendency to form gels at high aqueous concentrations, which can impact its solubility and bioavailability. []

- A: Analytical methods for quantifying glycyrrhizin, particularly HPLC and HPTLC methods, are validated for parameters such as linearity, selectivity, limits of detection and quantification, precision, accuracy, recovery, and robustness to ensure reliability and reproducibility of the results. [, , ]

- A: The development and validation of analytical methods like HPLC and HPTLC play a crucial role in quality control and assurance of glycyrrhizin-containing products. These methods ensure the accurate quantification of glycyrrhizin and help monitor the presence of impurities or degradation products. [, , ]

- A: Glycyrrhizin, extracted from licorice root, has a long history of medicinal use, dating back thousands of years in traditional Chinese and Ayurvedic medicine. It has been traditionally used to treat various ailments, including respiratory and digestive issues. [, ]

A: Glycyrrhizin gained recognition for its anti-inflammatory properties in the mid-20th century, leading to its use in treating allergy inflammation in Japan since 1948. Its hepatoprotective effects were recognized later, leading to its application in treating chronic hepatitis in Japan since 1979. []

- A: Glycyrrhizin research benefits from collaborations between disciplines like pharmacology, pharmacognosy, analytical chemistry, and medicine, enabling a comprehensive understanding of its properties, mechanisms, and applications. For example, the identification of specific enzymes involved in glycyrrhizin biosynthesis, like UGT73P12, requires expertise from both plant biochemistry and molecular biology. [] Moreover, developing novel drug delivery systems, such as liposomal encapsulation, necessitates collaboration between pharmaceutical sciences and nanotechnology. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.